2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
Description
2-[1-(2-Chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide is a chloroacetamide derivative featuring a pyrrole ring substituted at the 1-position with a 2-chloro-6-cyanophenyl group and an N,N-diethyl-2-oxoacetamide moiety. Its molecular formula is C17H15ClN3O2, with a molecular weight of 328.77 g/mol. The compound’s structure combines electron-withdrawing groups (chloro and cyano) on the phenyl ring and lipophilic diethyl substituents on the acetamide nitrogen. Such structural motifs are common in agrochemicals and pharmaceuticals, where chloroacetamides are often explored for herbicidal or enzyme-inhibitory activities .
Properties
IUPAC Name |
2-[1-(2-chloro-6-cyanophenyl)pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-20(4-2)17(23)16(22)14-9-6-10-21(14)15-12(11-19)7-5-8-13(15)18/h5-10H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBRMDDDJBSOLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CC=CN1C2=C(C=CC=C2Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide typically involves multi-step organic reactionsThe final step involves the acylation of the pyrrole nitrogen with N,N-diethyl-2-oxoacetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and cyano positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity or altering receptor signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrole-Based Chloroacetamides
A key structural analog is 2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide (C15H12ClN3O2, MW 301.73 g/mol) . Differences include:
- Phenyl substitution pattern: The target compound has a 2-chloro-6-cyanophenyl group, while the analog features a 3-chloro-2-cyanophenyl group.
- N-Substituents : The diethyl groups in the target compound increase lipophilicity (logP ~3.5 estimated) compared to dimethyl groups (logP ~2.8), influencing solubility and membrane permeability.
Dichlorophenyl Acetamide Derivatives
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (C19H17Cl2N3O2, MW 398.27 g/mol) diverges in:
- Aromatic substitution: A dichlorophenyl group replaces the chloro-cyanophenyl system.
- Heterocyclic core: A pyrazolone ring instead of pyrrole. Pyrazolone derivatives are known for diverse biological activities, including anti-inflammatory effects, whereas pyrrole-based compounds are often explored in agrochemicals.
- Crystallography : The dichlorophenyl analog exhibits three distinct conformers in its crystal structure due to rotational flexibility around the amide bond, stabilized by N–H⋯O hydrogen bonds forming R22(10) motifs . The target compound’s diethyl groups may reduce hydrogen-bonding capacity, favoring hydrophobic interactions.
Agrochemical Chloroacetamides
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) and dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide) share the chloroacetamide backbone but differ in:
- Substituents: Both have 2,6-dimethylphenyl groups and pyrazole/methoxyethyl moieties. The target compound’s pyrrole-cyanophenyl system may confer unique herbicidal selectivity.
- Bioactivity: Metazachlor inhibits very-long-chain fatty acid (VLCFA) elongation in weeds. The cyano group in the target compound could enhance electron-deficient character, improving binding to plant enzyme active sites.
Physicochemical and Functional Properties
Table 1: Key Comparisons of Chloroacetamide Derivatives
Hydrogen Bonding and Crystallinity
The target compound’s diethyl groups likely reduce hydrogen-bonding propensity compared to the dichlorophenyl analog in , which forms R22(10) dimers via N–H⋯O bonds . This could result in lower melting points or altered crystalline stability.
Biological Activity
The compound 2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide
- Molecular Formula : C15H16ClN3O2
- Molecular Weight : 305.76 g/mol
Research indicates that compounds similar to 2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide may exhibit their effects through various mechanisms, including:
- Enzyme Inhibition : Many pyrrole derivatives are known to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Anticancer Properties
Several studies have focused on the anticancer potential of pyrrole derivatives. For instance, compounds structurally related to 2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide have shown significant tumor growth inhibition in xenograft models of head and neck cancer .
Antiviral Activity
Research has also explored the antiviral properties of pyrrole-based compounds. A related study demonstrated that certain pyrrolyl derivatives exhibited inhibition against HIV replication, targeting RNase H and integrase activities . The IC50 values for these compounds ranged from 2.5 μM to 26 nM, indicating potent antiviral activity.
Study 1: Tumor Growth Inhibition
In a study involving a mouse xenograft model, a compound structurally similar to the target molecule was administered. The results indicated a significant reduction in tumor size compared to control groups, suggesting effective anticancer activity .
Study 2: HIV Replication Inhibition
A series of pyrrole derivatives were synthesized and tested for their ability to inhibit HIV replication. Notably, compounds with similar structural features demonstrated significant activity against RNase H, with some achieving IC50 values below 5 μM .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | 2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide |
| Molecular Formula | C15H16ClN3O2 |
| Molecular Weight | 305.76 g/mol |
| Anticancer Activity (IC50) | Significant inhibition |
| Antiviral Activity (IC50) | 2.5 - 26 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
